An In-depth Technical Guide to Isoquinolin-5-ylmethanamine: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to Isoquinolin-5-ylmethanamine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinolin-5-ylmethanamine is a heterocyclic amine that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its rigid isoquinoline scaffold, combined with a reactive primary amine functional group, makes it a versatile building block for the synthesis of a diverse array of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the fundamental properties, synthesis, and known biological significance of Isoquinolin-5-ylmethanamine, offering insights for researchers engaged in the exploration of novel therapeutics. The isoquinoline framework is a common motif in many natural alkaloids and has been identified as a privileged structure in medicinal chemistry, associated with a wide range of pharmacological activities.[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of Isoquinolin-5-ylmethanamine is essential for its effective utilization in research and development.
Core Chemical Attributes
| Property | Value | Source |
| IUPAC Name | isoquinolin-5-ylmethanamine | J&K Scientific LLC[2] |
| CAS Number | 58123-58-3 | J&K Scientific LLC[2] |
| Molecular Formula | C₁₀H₁₀N₂ | PubChem[3] |
| Molecular Weight | 158.20 g/mol | PubChem[3] |
| Canonical SMILES | C1=CC2=C(C=CN=C2)C(=C1)CN | J&K Scientific LLC[2] |
| InChI Key | CBDCFKLGMRFTRX-UHFFFAOYSA-N | J&K Scientific LLC[2] |
Physical Characteristics
While a definitive melting point for the free base is not widely reported, the related compound 5-aminoisoquinoline has a melting point of 125-128 °C.[2] Isoquinolin-5-ylmethanamine is typically available as a dihydrochloride salt, which is a solid.[4] The free base is expected to be a liquid or a low-melting solid at room temperature. Isoquinoline itself is a colorless hygroscopic liquid above its melting point of 26-28 °C and is sparingly soluble in water but shows good solubility in organic solvents like ethanol, acetone, and diethyl ether.[5] Similar solubility characteristics can be anticipated for Isoquinolin-5-ylmethanamine.
Spectroscopic Profile
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoquinoline ring system, typically in the range of 7.0-9.0 ppm. The benzylic protons of the -CH₂NH₂ group would likely appear as a singlet or a multiplet around 4.0-5.0 ppm, and the amine protons would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.[6][7]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the ten carbon atoms. The aromatic carbons of the isoquinoline ring would resonate in the downfield region (120-150 ppm), while the benzylic carbon of the -CH₂NH₂ group would be expected in the range of 40-50 ppm.[8][9]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the isoquinoline ring would be found in the 1500-1650 cm⁻¹ region.[10][11][12]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 158). Fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the isoquinoline ring system.[13][14]
Synthesis of Isoquinolin-5-ylmethanamine
The synthesis of Isoquinolin-5-ylmethanamine can be approached through several strategic routes, primarily involving the introduction or modification of a functional group at the C5 position of the isoquinoline nucleus. A highly plausible and efficient method is the reduction of a nitrile precursor.
Plausible Synthetic Pathway: Reduction of 5-Cyanoisoquinoline
A common and effective method for the preparation of primary amines is the reduction of nitriles. In this context, Isoquinolin-5-ylmethanamine can be synthesized from 5-cyanoisoquinoline.
Caption: Synthetic route to Isoquinolin-5-ylmethanamine.
Experimental Protocol: Reduction of 5-Cyanoisoquinoline with Lithium Aluminum Hydride (LiAlH₄)
This protocol is a representative procedure based on standard organic chemistry transformations for the reduction of nitriles to primary amines.[3]
Materials:
-
5-Cyanoisoquinoline
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Water
-
15% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a suspension of LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Substrate: The flask is cooled in an ice bath. A solution of 5-cyanoisoquinoline (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete (monitored by TLC).
-
Work-up: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).[15] This procedure is exothermic and produces hydrogen gas, so it must be performed with caution in a well-ventilated hood.
-
Isolation: The resulting granular precipitate of aluminum salts is removed by filtration. The filter cake is washed with diethyl ether or THF.
-
Purification: The combined organic filtrates are dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude Isoquinolin-5-ylmethanamine. The product can be further purified by vacuum distillation or column chromatography.
Causality behind Experimental Choices:
-
Anhydrous Conditions: LiAlH₄ is a highly reactive reagent that reacts violently with water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent decomposition of the reagent and ensure a successful reduction.
-
Inert Atmosphere: The reaction is carried out under a nitrogen atmosphere to prevent the reaction of LiAlH₄ with atmospheric moisture and oxygen.
-
Controlled Addition and Cooling: The reduction of nitriles with LiAlH₄ is highly exothermic. Slow, dropwise addition of the substrate solution and initial cooling of the reaction mixture are crucial to control the reaction rate and prevent a dangerous exotherm.
-
Fieser Work-up: This specific quenching procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, simplifying the isolation of the product.[15]
Applications in Drug Discovery and Medicinal Chemistry
The isoquinoline scaffold is a key component in numerous biologically active compounds, and derivatives of Isoquinolin-5-ylmethanamine are being actively investigated for their therapeutic potential, particularly in the realm of neurological disorders.[16]
Role in Neurodegenerative Diseases
Isoquinoline alkaloids and their derivatives have shown promise in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[2][17] Their neuroprotective effects are thought to arise from a variety of mechanisms, including the modulation of neurotransmitter systems, inhibition of neuroinflammation, and reduction of oxidative stress.[2]
-
Dopamine Receptor Modulation: Several isoquinoline derivatives have been identified as ligands for dopamine receptors.[18][19] Given that the degeneration of dopaminergic neurons is a hallmark of Parkinson's disease, compounds that can modulate dopamine receptor activity are of significant therapeutic interest.
-
Anti-Neuroinflammatory Activity: Neuroinflammation is a key pathological feature of many neurodegenerative diseases. Isoquinoline derivatives have been shown to inhibit the production of pro-inflammatory mediators in microglial cells, often through the modulation of signaling pathways such as the MAPKs/NF-κB pathway.[16][20][21][22][23] By attenuating the inflammatory response in the central nervous system, these compounds may help to slow the progression of neurodegeneration.
Caption: Modulation of the MAPKs/NF-κB neuroinflammatory pathway.[20]
TRPV1 Antagonism
Derivatives of Isoquinolin-5-ylmethanamine have been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[24][25] TRPV1 is a non-selective cation channel that plays a crucial role in the perception of pain and in temperature regulation. Antagonists of TRPV1 are therefore being explored as potential analgesics. The isoquinoline moiety can serve as a key pharmacophore for interaction with the TRPV1 receptor.[26]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling Isoquinolin-5-ylmethanamine and its derivatives. The dihydrochloride salt is a solid and should be handled in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Information on the specific hazards of the free base is limited, but it should be treated as a potentially hazardous substance.
Conclusion
Isoquinolin-5-ylmethanamine is a valuable and versatile chemical entity with significant potential in the field of drug discovery. Its unique structural features and reactivity make it an attractive starting point for the synthesis of novel compounds targeting a range of biological pathways, particularly those involved in neurological disorders. A thorough understanding of its fundamental properties, synthetic accessibility, and biological context is paramount for researchers aiming to leverage this compound in the development of next-generation therapeutics. Further exploration of its specific mechanisms of action and the development of efficient and scalable synthetic routes will undoubtedly continue to be areas of active research.
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